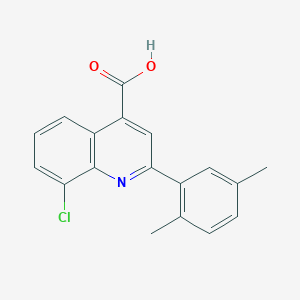

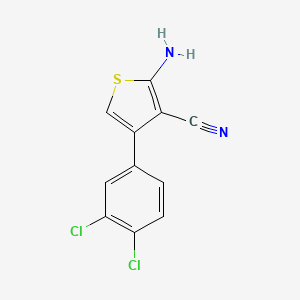

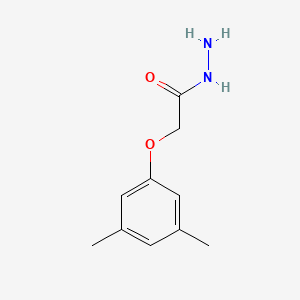

![molecular formula C11H18N2S B1274469 1-[(5-乙基噻吩-2-基)甲基]哌嗪 CAS No. 523981-54-6](/img/structure/B1274469.png)

1-[(5-乙基噻吩-2-基)甲基]哌嗪

描述

The compound "1-[(5-Ethylthien-2-yl)methyl]piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Piperazine and its derivatives are a class of organic compounds that are often used in pharmaceuticals and have been the subject of extensive research due to their biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from various precursors. For instance, one paper describes the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through a Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Another paper details the synthesis of 1,4-piperazine-2,5-dione derivatives from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, involving six steps and resulting in polymorphic crystalline forms . These methods highlight the complexity and versatility of piperazine chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided discuss the structural characterization of these compounds using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry . Single-crystal X-ray analysis is also used to determine the polymorphic forms of a piperazine dione derivative . These techniques are crucial for confirming the molecular structure and understanding the compound's potential interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their substituents. The papers suggest that these compounds can participate in reactions such as Mannich’s reaction, which involves the formation of a bond between a carbon atom and a nitrogen atom of the piperazine ring . The reactivity of these compounds is influenced by their electronic and steric properties, which can be modified by different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of "1-[(5-Ethylthien-2-yl)methyl]piperazine," but they do report on the biological activities of similar compounds. For example, certain derivatives exhibit antidepressant and antianxiety activities in animal models , while others show antimicrobial properties . These properties are likely a result of the interaction between the piperazine derivatives and biological targets.

科学研究应用

抗菌和生物膜抑制剂

- 合成和抗菌活性:一项研究合成了具有哌嗪连接基团的新型双(吡唑-苯并呋喃)杂化物,对大肠杆菌、金黄色葡萄球菌和变形链球菌菌株表现出强抗菌功效。这些化合物,特别是1,4-双[((2-(3-乙酰基-1-(4-硝基苯基)-1H-吡唑-4-基)羰基)苯并呋喃-5-基)甲基]哌嗪,显示出有效的生物膜抑制活性,其对 MRSA 和 VRE 细菌菌株的抑制活性优于参考药物环丙沙星 (Mekky & Sanad, 2020).

抗菌和抗真菌剂

- 用于抗菌的新型哌嗪衍生物:合成了一系列哌嗪衍生物并测试了它们的抗菌性能。与标准药物相比,几种化合物显示出优异的抗菌和抗真菌活性 (Rajkumar, Kamaraj, & Krishnasamy, 2014).

驱虫活性

- 对寄生虫的有效性:合成了哌嗪衍生物,并对寄生线虫旋毛虫表现出很高的疗效。这些化合物比阿苯达唑等标准治疗方法更有效,其中一些显示出高达 100% 的疗效 (Mavrova 等,2006).

乙酰胆碱酯酶抑制剂

- 在治疗神经系统疾病中的潜力:合成了新的噻唑-哌嗪,并评估了它们对与神经系统疾病相关的酶的抑制活性。一些化合物对乙酰胆碱酯酶表现出显着的抑制率,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Yurttaş, Kaplancıklı, & Özkay, 2013).

抗糖尿病化合物

- 对葡萄糖稳态的影响:哌嗪衍生物被确认为新型抗糖尿病化合物,某些衍生物对糖尿病大鼠模型中的葡萄糖耐受性表现出有效作用。这些化合物独立于 α2 肾上腺素受体阻断增加胰岛素分泌 (Le Bihan 等,1999).

HIV-1 逆转录酶抑制剂

- 在 HIV 治疗中的潜力:合成了包括哌嗪衍生物在内的化合物 U-80493E 的类似物,并评估了它们对 HIV-1 逆转录酶的抑制作用。其中一些衍生物显示出显着的效力,导致对某些化合物进行临床评估,以用于 HIV 治疗 (Romero 等,1994).

属性

IUPAC Name |

1-[(5-ethylthiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDNHMNFKBAHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398204 | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Ethylthien-2-yl)methyl]piperazine | |

CAS RN |

523981-54-6 | |

| Record name | 1-[(5-Ethyl-2-thienyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523981-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

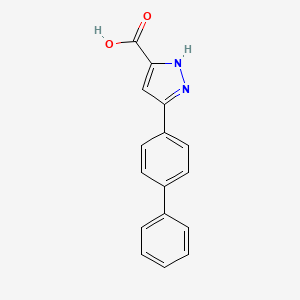

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)